molecular formula C6H6IN3O2 B14552753 2-(5-Iodo-2-furoyl)guanidine CAS No. 62120-09-6

2-(5-Iodo-2-furoyl)guanidine

Cat. No.: B14552753
CAS No.: 62120-09-6
M. Wt: 279.04 g/mol
InChI Key: NLPPSFIXSUTXAH-UHFFFAOYSA-N
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Description

2-(5-Iodo-2-furoyl)guanidine is a chemical compound that features a guanidine group attached to a furan ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Iodo-2-furoyl)guanidine typically involves the reaction of 5-iodo-2-furoic acid with guanidine. The process can be carried out under mild conditions, often using a coupling reagent to facilitate the formation of the desired product. One-pot synthesis methods have also been explored, which streamline the process and improve yields .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Iodo-2-furoyl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-Iodo-2-furoyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(5-Iodo-2-furoyl)guanidine is unique due to the presence of both the iodine-substituted furan ring and the guanidine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62120-09-6

Molecular Formula

C6H6IN3O2

Molecular Weight

279.04 g/mol

IUPAC Name

N-(diaminomethylidene)-5-iodofuran-2-carboxamide

InChI

InChI=1S/C6H6IN3O2/c7-4-2-1-3(12-4)5(11)10-6(8)9/h1-2H,(H4,8,9,10,11)

InChI Key

NLPPSFIXSUTXAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)I)C(=O)N=C(N)N

Origin of Product

United States

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